2,6-Dichloroisonicotinonitrile
Overview
Description
2,6-Dichloroisonicotinonitrile is an organic compound with the molecular formula C6H2Cl2N2 and a molecular weight of 173.00 g/mol . It is a halogenated pyridine derivative, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a nitrile group at the 4 position on the pyridine ring. This compound is typically a solid at room temperature and is known for its significant chemical reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroisonicotinonitrile generally involves the reaction of 2,6-dichloropyridine with sodium cyanide in a suitable solvent . The reaction conditions typically include:
Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: The reaction is often carried out at elevated temperatures, around 60-80°C.
Purification: The product is purified through extraction and recrystallization processes to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve large-scale production .
Chemical Reactions Analysis
2,6-Dichloroisonicotinonitrile undergoes various chemical reactions due to the presence of reactive chlorine atoms and a nitrile group. Some common reactions include:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions, leading to the formation of substituted pyridine derivatives.
Coupling Reactions: In the presence of palladium catalysts, this compound can undergo cross-coupling reactions with organoboronic acids to form biaryl compounds.
Scientific Research Applications
2,6-Dichloroisonicotinonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-Dichloroisonicotinonitrile is primarily based on its ability to undergo nucleophilic substitution and other chemical transformations. The chlorine atoms and nitrile group provide reactive sites for various chemical reactions, enabling the compound to interact with different molecular targets and pathways. For instance, in biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity .
Comparison with Similar Compounds
2,6-Dichloroisonicotinonitrile can be compared with other halogenated pyridine derivatives, such as:
2,6-Dichloropyridine: Lacks the nitrile group, making it less reactive in certain chemical transformations.
2,6-Dichloroisonicotinamide: Contains an amide group instead of a nitrile group, leading to different reactivity and applications.
2,6-Dichloro-4-methylpyridine: The presence of a methyl group instead of a nitrile group alters its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of chlorine atoms and a nitrile group, providing a versatile platform for various chemical reactions and applications .
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUKLHWINORBTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352877 | |
Record name | 2,6-dichloroisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32710-65-9 | |
Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032710659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-dichloroisonicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloroisonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-Dichloro-4-pyridinecarbonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UD8X86WF78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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